molecular formula C16H10O5 B14508776 4-Hydroxy-3-(4-oxo-4H-1-benzopyran-2-yl)benzoic acid CAS No. 63071-02-3

4-Hydroxy-3-(4-oxo-4H-1-benzopyran-2-yl)benzoic acid

Cat. No.: B14508776
CAS No.: 63071-02-3
M. Wt: 282.25 g/mol
InChI Key: KIYKCWFHZYJFEF-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(4-oxo-4H-1-benzopyran-2-yl)benzoic acid is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(4-oxo-4H-1-benzopyran-2-yl)benzoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxybenzoic acid with 4-oxo-4H-1-benzopyran-2-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(4-oxo-4H-1-benzopyran-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-3-(4-oxo-4H-1-benzopyran-2-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of novel materials and chemical sensors

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(4-oxo-4H-1-benzopyran-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors. These interactions lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-(4-oxo-4H-1-benzopyran-2-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzopyran ring with a benzoic acid moiety allows for versatile chemical modifications and diverse applications in research and industry .

Properties

CAS No.

63071-02-3

Molecular Formula

C16H10O5

Molecular Weight

282.25 g/mol

IUPAC Name

4-hydroxy-3-(4-oxochromen-2-yl)benzoic acid

InChI

InChI=1S/C16H10O5/c17-12-6-5-9(16(19)20)7-11(12)15-8-13(18)10-3-1-2-4-14(10)21-15/h1-8,17H,(H,19,20)

InChI Key

KIYKCWFHZYJFEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C=CC(=C3)C(=O)O)O

Origin of Product

United States

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